molecular formula C5H4Br2S B1283080 4-Bromo-2-(bromomethyl)thiophene CAS No. 79757-98-5

4-Bromo-2-(bromomethyl)thiophene

Cat. No.: B1283080
CAS No.: 79757-98-5
M. Wt: 255.96 g/mol
InChI Key: NANALAOSHGYIEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)thiophene is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. The presence of bromine atoms at the 2 and 4 positions of the thiophene ring makes this compound particularly interesting for synthetic chemists and researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)thiophene typically involves the bromination of 2-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 2 and 4 positions of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes, often in the presence of bases such as potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Coupling Reactions: Formation of biaryl or polyaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)thiophene depends on its specific application. In the context of organic electronics, the compound can act as a building block for the synthesis of conjugated polymers, which exhibit unique electronic and optical properties. These properties arise from the delocalization of π-electrons along the polymer backbone, leading to enhanced charge transport and light absorption .

In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)thiophene is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This structural feature allows for selective functionalization and the formation of complex molecular architectures. The compound’s unique properties make it a valuable building block for the synthesis of advanced materials and bioactive molecules .

Properties

IUPAC Name

4-bromo-2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANALAOSHGYIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572254
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-98-5
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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